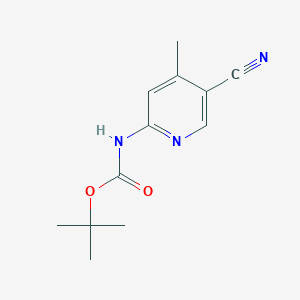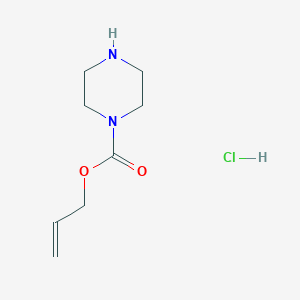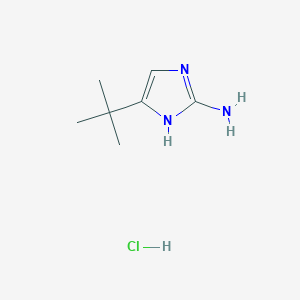![molecular formula C6H4IN3 B6314535 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1956382-87-8](/img/structure/B6314535.png)
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine ring with an iodine atom at the 8th position.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One efficient method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation.
Oxidative Intramolecular Cyclization: Another method involves the oxidative intramolecular cyclization of heterocyclic hydrazones using [bis(trifluoroacetoxy)iodo]benzene.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, but the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Oxidative Cyclization: Reagents like [bis(trifluoroacetoxy)iodo]benzene are used for oxidative cyclization.
Major Products:
- The major products of these reactions depend on the specific nucleophiles or oxidizing agents used. For example, substitution reactions can yield various substituted triazolo[4,3-a]pyridines.
Chemistry:
- This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
- This compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response regulation, making it a promising candidate for cancer immunotherapy .
Industry:
作用機序
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response and cellular signaling.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibition or agonism . These interactions can lead to changes in the activity of the target proteins, thereby affecting the associated biological processes.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response and cellular signaling .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects on immune response and cellular signaling .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
類似化合物との比較
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but are fused to a pyrazine ring instead of a pyridine ring.
Uniqueness:
特性
IUPAC Name |
8-iodo-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWINGYPWGAOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)



![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)
